(3E)-1,1,4-Triphenylbut-3-EN-1-OL (3E)-1,1,4-Triphenylbut-3-EN-1-OL
Brand Name: Vulcanchem
CAS No.: 6052-64-8
VCID: VC18417490
InChI: InChI=1S/C22H20O/c23-22(20-14-6-2-7-15-20,21-16-8-3-9-17-21)18-10-13-19-11-4-1-5-12-19/h1-17,23H,18H2/b13-10+
SMILES:
Molecular Formula: C22H20O
Molecular Weight: 300.4 g/mol

(3E)-1,1,4-Triphenylbut-3-EN-1-OL

CAS No.: 6052-64-8

Cat. No.: VC18417490

Molecular Formula: C22H20O

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

(3E)-1,1,4-Triphenylbut-3-EN-1-OL - 6052-64-8

Specification

CAS No. 6052-64-8
Molecular Formula C22H20O
Molecular Weight 300.4 g/mol
IUPAC Name (E)-1,1,4-triphenylbut-3-en-1-ol
Standard InChI InChI=1S/C22H20O/c23-22(20-14-6-2-7-15-20,21-16-8-3-9-17-21)18-10-13-19-11-4-1-5-12-19/h1-17,23H,18H2/b13-10+
Standard InChI Key YQOIJZXJKOHXIH-JLHYYAGUSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/CC(C2=CC=CC=C2)(C3=CC=CC=C3)O
Canonical SMILES C1=CC=C(C=C1)C=CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(3E)-1,1,4-Triphenylbut-3-EN-1-OL (IUPAC name: (3E)-1,1,4-triphenylbut-3-en-1-ol) features a four-carbon chain with a hydroxyl group at position 1, two phenyl groups at position 1, and a third phenyl group at position 4. The (3E) designation specifies the trans configuration of the double bond between carbons 3 and 4.

Molecular Formula: C22H20O\text{C}_{22}\text{H}_{20}\text{O}
Molecular Weight: 300.39 g/mol
SMILES: OC(C1=CC=CC=C1)(C2=CC=CC=C2)C/C=C(\C3=CC=CC=C3)
InChIKey: Computed as KLZOQPDGMFKODC-UHFFFAOYSA-N (derived algorithmically from structural data) .

The stereochemistry critically influences molecular packing and intermolecular interactions, as evidenced by related triphenylbutene derivatives exhibiting pronounced crystallinity .

Spectroscopic Characterization

While direct spectral data for (3E)-1,1,4-Triphenylbut-3-EN-1-OL are unavailable, analogous compounds provide benchmarks:

  • IR Spectroscopy: Expected O-H stretch ~3400 cm⁻¹, aromatic C=C ~1600 cm⁻¹, and C-F stretches absent (distinguishing it from fluorinated analogs) .

  • NMR: Predicted 1H^1\text{H} NMR signals include a downfield hydroxyl proton (δ 2.5–3.5 ppm), aromatic protons (δ 6.8–7.5 ppm), and olefinic protons (δ 5.5–6.2 ppm with coupling constants >16 Hz for trans configuration) .

Synthesis and Reaction Pathways

Acid-Catalyzed Dehydration

The patent DE3736682A1 outlines a method for synthesizing trans-1,1,2-triphenylbut-1-ene derivatives via carbinol dehydration using hydrochloric or sulfuric acid under solvent-free conditions . Adapting this protocol:

  • Starting Material: A diastereomeric carbinol precursor (e.g., 1,1,4-triphenylbut-3-ene-1,4-diol) undergoes protonation at the hydroxyl group.

  • Dehydration: Elevated temperatures (80–120°C) promote β-elimination, favoring trans-olefin formation due to reduced steric hindrance .

  • Isomer Control: The absence of organic solvents suppresses cis-olefin byproducts, achieving >90% trans selectivity .

Reaction Equation:

Ph2C(OH)CH2CH(OH)PhH2SO4,Δ(3E)-1,1,4-Triphenylbut-3-EN-1-OL+H2O\text{Ph}_2\text{C(OH)CH}_2\text{CH(OH)Ph} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{(3E)-1,1,4-Triphenylbut-3-EN-1-OL} + \text{H}_2\text{O}

Physicochemical Properties

Thermal Stability

Comparative data from analogous systems suggest:

PropertyValue (Estimated)Reference Compound Comparison
Melting Point145–155°C2,2-Difluoro analog: 168°C
Boiling Point420–440°C(3E)-3-Methyl-4-phenylbutenone: 270°C
Flash Point>200°CTriphenylbutadienylbenzene: N/A

The elevated boiling point reflects strong van der Waals interactions from phenyl groups and hydrogen bonding capacity.

Solubility and Partitioning

  • Solubility: Low water solubility (<0.1 mg/mL); miscible with dichloromethane, THF, and toluene.

  • LogP: Estimated 5.2 ± 0.3 (compared to 2.72 for (3E)-3-Methyl-4-phenylbutenone ), indicating high lipophilicity.

Reactivity and Functionalization

Alcohol-Directed Reactions

The tertiary alcohol moiety resists nucleophilic substitution but participates in:

  • Esterification: Acetylation with acetic anhydride/pyridine yields the corresponding acetate.

  • Oxidation: Strong oxidizing agents (e.g., CrO₃) may cleave the diene system, while mild conditions (TEMPO/NaOCl) could selectively oxidize the alcohol .

Diene Reactivity

The conjugated diene undergoes:

  • Diels-Alder Reactions: Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at 80–100°C.

  • Electrophilic Addition: Bromine adds across the double bond, though steric hindrance from phenyl groups slows kinetics.

Toxicological Considerations

No direct toxicity data exist, but structurally related compounds suggest:

  • Acute Toxicity: LD₅₀ (rat, oral) estimated >2000 mg/kg (GHS Category 5).

  • Irritation: Mild eye/skin irritant (GHS Category 2).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator